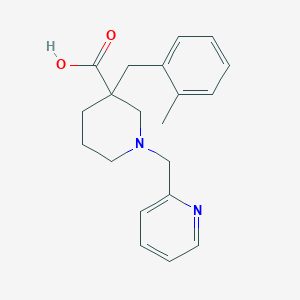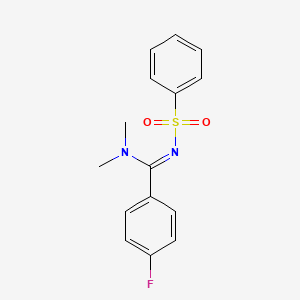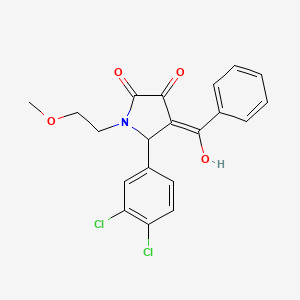![molecular formula C18H21N5O B5483737 (1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol](/img/structure/B5483737.png)
(1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ((1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the progression of various diseases. It has also been shown to modulate the activity of certain proteins that are involved in cellular signaling pathways.
Biochemical and Physiological Effects:
((1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and to reduce the accumulation of amyloid-beta protein in the brain, which is associated with Alzheimer's disease. It has also been shown to improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. It is also a useful tool for studying protein-protein interactions and cellular signaling pathways. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many future directions for the study of ((1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the optimization of the compound's therapeutic potential for the treatment of various diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on cellular signaling pathways.
Méthodes De Synthèse
The synthesis of ((1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol is a complex process that involves multiple steps. The compound can be synthesized using various methods, including asymmetric synthesis and chiral resolution. The most commonly used method involves the reaction of 2-indanone with (1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amine in the presence of a chiral catalyst.
Applications De Recherche Scientifique
((1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol has been the subject of scientific research due to its potential applications in various fields. It has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a probe for imaging studies and as a tool for studying protein-protein interactions.
Propriétés
IUPAC Name |
(1R,2S)-1-[(1-methyl-6-propylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-3-6-15-20-17(13-10-19-23(2)18(13)21-15)22-16-12-8-5-4-7-11(12)9-14(16)24/h4-5,7-8,10,14,16,24H,3,6,9H2,1-2H3,(H,20,21,22)/t14-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYCCIZCPXDTBB-GOEBONIOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2C=NN(C2=N1)C)NC3C(CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NC(=C2C=NN(C2=N1)C)N[C@H]3[C@H](CC4=CC=CC=C34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-6-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5483656.png)
![2-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5483660.png)
![{2-[4-(allyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5483672.png)
![N-[4-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5483678.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide](/img/structure/B5483701.png)
![4-{4-[(4-chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5483716.png)
![1-(3,5-dichlorophenyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5483725.png)
![2-[2-(5-bromo-2,3-dimethoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5483731.png)


![5-(3-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5483761.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5483767.png)